2-(4-methoxyphenyl)-7-(2-morpholin-4-ylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Description
This compound features a fused pyrido-triazolo-pyrimidinone core, substituted at position 2 with a 4-methoxyphenyl group and at position 7 with a 2-morpholin-4-ylethyl chain. The morpholine moiety enhances solubility due to its polar nature, while the methoxyphenyl group may contribute to π-π stacking interactions in biological targets.
Properties
IUPAC Name |
4-(4-methoxyphenyl)-11-(2-morpholin-4-ylethyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O3/c1-29-16-4-2-15(3-5-16)19-23-21-22-14-17-18(27(21)24-19)6-7-26(20(17)28)9-8-25-10-12-30-13-11-25/h2-7,14H,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBUJVQXKRDQTSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C4=C(C=NC3=N2)C(=O)N(C=C4)CCN5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-methoxyphenyl)-7-(2-morpholin-4-ylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine core, followed by the introduction of the methoxyphenyl and morpholin-4-ylethyl groups through various coupling reactions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenol derivatives.
Reduction: The triazolo-pyrimidine ring can be reduced under specific conditions to yield partially or fully hydrogenated products.
Substitution: The morpholin-4-ylethyl group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-methoxyphenyl)-7-(2-morpholin-4-ylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound in the study of enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl and morpholin-4-ylethyl groups play crucial roles in binding to these targets, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Core Structure Variations
Triazolo-Pyrimidinone Derivatives
- Compound 58 (): 5-(3,5-Dimethylphenyl)-2-isopropylpyrazolo[1,5-a]pyrimidin-7(4H)-one. Differs in core structure (pyrazolo-pyrimidinone vs. pyrido-triazolo-pyrimidinone), leading to distinct electronic properties. The isopropyl group at position 2 may reduce steric hindrance compared to the methoxyphenyl group in the target compound.
- Compound 60 (): 5-(3,5-Dimethoxyphenyl)-2-isopropylpyrazolo[1,5-a]pyrimidin-7(4H)-one. Contains a dimethoxyphenyl group instead of a single methoxyphenyl substituent.
Morpholine-Containing Analogues
- 7a (): 7-(Morpholino(2-phenylhydrazono)methyl)-2-thioxo-5-(p-tolyl)-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one. Shares a morpholine group but linked via a hydrazono-methyl bridge rather than a direct ethyl chain. This difference may impact conformational flexibility and solubility .
Substituent Effects on Bioactivity
Methoxyphenyl Groups
- The 4-methoxyphenyl group in the target compound is structurally analogous to substituents in compound 6 () , which features a 5-(4-methoxyphenyl)pyrrolo-thiazolo-pyrimidine core. Both compounds likely exploit the methoxy group’s electron-donating effects for enhanced stability and target interaction .
Morpholine Functionality
- Morpholine derivatives in exhibit antitumor activity, with the morpholine group improving pharmacokinetic properties. The ethyl linkage in the target compound may offer superior membrane permeability compared to hydrazono-linked morpholine groups in analogues like 7a .
Data Tables
Table 1: Structural Comparison of Key Analogues
Table 2: Substituent Impact on Physicochemical Properties
| Substituent | Effect on Solubility | Effect on Binding Affinity |
|---|---|---|
| 4-Methoxyphenyl | Moderate (lipophilic) | Enhances π-π stacking |
| Morpholin-4-ylethyl | High (polar group) | Improves solubility/bioavailability |
| 3,5-Dimethoxyphenyl | Low (increased lipophilicity) | Stronger hydrophobic interactions |
Research Implications
The target compound’s unique combination of a pyrido-triazolo-pyrimidinone core and morpholine-ethyl chain positions it as a promising candidate for further anticancer studies. Its structural features align with SAR trends observed in , where triazolopyrimidines with optimized substituents (e.g., trifluoroethylamino groups) showed potent tubulin inhibition . Future work should explore its mechanism of action and resistance profile relative to vinca alkaloids and taxanes.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
